(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
Overview
Description
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxylamine group bonded to a 3-chloroallyl group, with the configuration specified as (E), indicating the trans arrangement of substituents around the double bond. The hydrochloride form ensures its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method includes the reaction of hydroxylamine with 3-chloroallyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of electrodialysis coupled with oxime hydrolysis has been explored for the preparation of hydroxylamine derivatives, offering advantages such as mild reaction conditions and efficient mass transfer . This method can be adapted for large-scale production, ensuring consistent quality and minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amine derivatives.
Substitution: Functionalized hydroxylamine derivatives with various substituents replacing the chloro group.
Scientific Research Applications
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that alter their function. The chloroallyl group enhances its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analogue with similar reactivity but lacking the chloroallyl group.
N,O-Dimethylhydroxylamine: Features methyl groups instead of the chloroallyl group, leading to different reactivity and applications.
Hydroxylamine-O-sulfonic acid: Contains a sulfonic acid group, making it more reactive in certain contexts.
Uniqueness
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is unique due to its chloroallyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature allows it to participate in specific chemical reactions that are not accessible to simpler hydroxylamine derivatives.
Properties
IUPAC Name |
O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDAGPDHXQKVHK-TYYBGVCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073654, DTXSID10888770 | |
Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96992-71-1, 82244-86-8 | |
Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96992-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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